Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationships Carbonic anhydrase inhibition

4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955253-95-9; molecular formula C₁₉H₂₂N₂O₄S; molecular weight 374.46 g/mol) is a synthetic benzenesulfonamide derivative incorporating a 5-oxo-1-phenylpyrrolidin-3-yl moiety connected via a methylene linker to the sulfonamide nitrogen. The compound belongs to the pyrrolidinone-bearing benzenesulfonamide class, which has been systematically characterized as inhibitors of human carbonic anhydrase (CA) isoforms.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 955253-95-9
Cat. No. B2437364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
CAS955253-95-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H22N2O4S/c1-14-10-17(8-9-18(14)25-2)26(23,24)20-12-15-11-19(22)21(13-15)16-6-4-3-5-7-16/h3-10,15,20H,11-13H2,1-2H3
InChIKeyNKVHOPKEHCQVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955253-95-9): Procurement-Grade Structural and Pharmacological Baseline


4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955253-95-9; molecular formula C₁₉H₂₂N₂O₄S; molecular weight 374.46 g/mol) is a synthetic benzenesulfonamide derivative incorporating a 5-oxo-1-phenylpyrrolidin-3-yl moiety connected via a methylene linker to the sulfonamide nitrogen. The compound belongs to the pyrrolidinone-bearing benzenesulfonamide class, which has been systematically characterized as inhibitors of human carbonic anhydrase (CA) isoforms [1]. The benzenesulfonamide core is substituted at the 4-position with a methoxy group and at the 3-position with a methyl group, creating a specific electronic and steric environment distinct from unsubstituted, mono-substituted, or dimethyl-substituted analogs. This compound has also appeared in patent families describing pyrrolidine sulfonamides as urotensin II antagonists [2] and sulfonyl pyrrolidines as therapeutic agents [3], indicating its relevance across multiple target classes.

Why 4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Generic Pyrrolidinone Benzenesulfonamide Analogs


Substitution at generic level within the pyrrolidinone-benzenesulfonamide class is not scientifically defensible because the methylation pattern on the benzenesulfonamide ring is a first-order determinant of carbonic anhydrase isoform selectivity. In a systematic study of dimethyl-substituted benzenesulfonamides bearing a 5-oxopyrrolidine linker, introduction of two methyl groups decreased binding affinity to nearly all CA isoforms while conferring selectivity toward a single isoform; further addition of a chlorine substituent at the meta position increased affinity to CA VII and CA XIII by up to 500-fold without affecting CA I binding [1]. This demonstrates that even minor substituent changes on the benzenesulfonamide ring produce non-linear, isoform-specific effects on target engagement that cannot be predicted from core scaffold similarity alone. The 4-methoxy-3-methyl pattern in the target compound—combining an electron-donating methoxy with an ortho-methyl group—creates a unique electronic distribution and steric profile relative to the 2,6-dimethyl, 3,5-dimethyl, or unsubstituted analogs, with each substitution pattern expected to produce a distinct CA isoform selectivity fingerprint [1]. Therefore, substitution with a generic analog risks altered target engagement, different off-target liability, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955253-95-9) vs. Closest Structural Analogs


Structural Differentiation: 4-Methoxy-3-Methyl Substitution vs. Unsubstituted Parent Benzenesulfonamide (CAS 954655-01-7)

The target compound (CAS 955253-95-9) differs from the unsubstituted parent N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (CAS 954655-01-7) by the presence of a 4-methoxy group and a 3-methyl group on the benzenesulfonamide ring. These substituents alter both electronic (Hammett σₚ for OCH₃ = −0.27; σₘ for CH₃ = −0.07) and steric parameters at the sulfonamide zinc-binding warhead. In the pyrrolidinone-benzenesulfonamide CA inhibitor series, methylation of the benzenesulfonamide ring was shown to decrease binding affinity to most CA isoforms while gaining selectivity toward a single isoform, with the magnitude of selectivity shift dependent on the specific substitution pattern [1]. The 4-methoxy-3-methyl combination has not been directly characterized in the published CA inhibition panel, but the class-level SAR indicates that this substitution pattern is expected to produce a selectivity profile distinct from both unsubstituted and dimethyl-substituted analogs [1]. The molecular weight difference (374.46 vs. 330.40 g/mol for the parent) and the additional hydrogen-bond acceptor capacity of the methoxy oxygen further differentiate this compound in terms of physicochemical and pharmacokinetic properties.

Medicinal chemistry Structure-activity relationships Carbonic anhydrase inhibition

Physicochemical Differentiation: Computed logP and Polar Surface Area vs. Des-Methyl Analog (4-Methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, MW 360.43)

The target compound (C₁₉H₂₂N₂O₄S, MW 374.46) contains a 3-methyl group absent in the des-methyl analog 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (C₁₈H₂₀N₂O₄S, MW 360.43). This additional methyl group increases calculated logP by approximately +0.5 log units (estimated from the difference between the two compounds based on the π constant for aromatic CH₃ of ~0.52), enhances membrane permeability potential, and alters the rotational freedom of the benzenesulfonamide ring. The molecular weight difference (ΔMW = +14.03 g/mol) and the associated changes in polar surface area and hydrogen-bonding capacity produce a meaningfully different absorption and distribution profile. The computed property values for the target compound from authoritative databases include: logP approximately 3.9–4.4, topological polar surface area (TPSA) approximately 55–85 Ų, 5 hydrogen-bond acceptors, and 0 hydrogen-bond donors (excluding the sulfonamide NH). These values place the compound in a different region of oral bioavailability radar space compared to the des-methyl analog, with implications for cell permeability and in vivo exposure.

Physicochemical profiling Drug-likeness ADME prediction

Class-Level Selectivity Inference: Impact of Benzenesulfonamide Methylation on CA Isoform Selectivity (Based on Analogous Dimethyl Series)

In the systematic study by Žukauskas et al. (2019), dimethyl-substituted benzenesulfonamides bearing a 5-oxopyrrolidine linker at the para position were evaluated against all 12 catalytically active human CA isoforms using fluorescent thermal shift assay (FTSA). The key SAR findings were: (i) introduction of two methyl groups decreased binding affinity to almost all CA isoforms compared to the unsubstituted analog; (ii) this affinity decrease was non-uniform across isoforms, resulting in selectivity gain toward one particular CA isoform; (iii) addition of a chlorine at the meta position of 2,6-dimethylbenzenesulfonamide did not influence CA I binding but increased affinity to all other CAs, especially CA VII and CA XIII (up to 500-fold) [1]. These data establish that methylation of the benzenesulfonamide ring profoundly and isoform-selectively modulates CA binding. The target compound's 4-methoxy-3-methyl pattern represents an intermediate substitution state between unsubstituted and dimethyl analogs, with the methoxy group providing additional electronic modulation (electron-donating via resonance, electron-withdrawing via induction) not present in the studied dimethyl series. By class-level extrapolation, this compound is predicted to exhibit a CA isoform selectivity signature distinct from any of the published analogs [1]. The intrinsic binding affinities (Kd,intrinsic) calculated in the study account for protonation-linked equilibria and provide a more accurate measure of structure-activity relationships than observed Kd values alone [1].

Carbonic anhydrase Isoform selectivity Fluorescent thermal shift assay

Linker Conformation and N-Phenyl Pyrrolidinone: Differentiation from Alternative CA Inhibitor Tail Groups

The target compound incorporates an N-phenyl-5-oxopyrrolidine moiety connected via a methylene linker to the sulfonamide nitrogen. This linker architecture differs from the more common 4-(sulfamoyl)phenyl-pyrrolidinone scaffold where the pyrrolidinone is directly attached at the para position of the benzenesulfonamide ring. In the 'tail approach' for CA inhibitor design, the nature and length of the linker between the benzenesulfonamide zinc-binding group and the tail moiety is a critical determinant of isoform selectivity, as the tail interacts with amino acid residues at the rim of the active site cavity [1]. The methylene spacer in the target compound introduces an additional degree of conformational freedom (one extra rotatable bond) compared to directly N-linked analogs, potentially enabling the N-phenylpyrrolidinone tail to sample different interaction geometries with the CA active site rim. The N-phenyl substitution on the pyrrolidinone ring provides π-stacking potential with aromatic residues (e.g., Phe131 in CA II) that is absent in N-alkyl or N-H pyrrolidinone analogs. Furthermore, the 5-oxo group serves as a hydrogen-bond acceptor that can engage conserved water networks in the CA active site. The combination of methylene linker, N-phenyl substitution, and 5-oxo group creates a tail pharmacophore that is structurally distinct from the para-attached pyrrolidinone series characterized in the literature [1].

Conformational restriction CA inhibitor tail approach Linker SAR

Intellectual Property Landscape: Compound Appears in Multiple Therapeutic Patent Families (Urotensin II and Sulfonyl Pyrrolidine Patents)

The structural class to which the target compound belongs is claimed in two distinct patent families: (a) US7019008B2, which describes pyrrolidine sulfonamides as urotensin II antagonists for cardiovascular indications including congestive heart failure, stroke, and ischemic heart disease [1]; and (b) EP1836180B1 (originally filed by Sanofi), which claims sulfonyl pyrrolidines as drugs with broad therapeutic applicability [2]. The appearance of this scaffold in patents targeting different therapeutic mechanisms (urotensin II antagonism vs. the broader sulfonyl pyrrolidine drug class) suggests that the specific substitution pattern of the target compound (4-methoxy-3-methyl on benzenesulfonamide; N-phenyl on pyrrolidinone; methylene linker) may have been designed to optimize activity at one or both target classes. Compounds within the US7019008 patent are characterized by their ability to inhibit urotensin II activity with greater than 100-fold selectivity over the kappa-opioid receptor [1], establishing that the pyrrolidine sulfonamide scaffold can achieve high target selectivity. The target compound's specific substitution pattern differentiates it from the exemplified compounds in these patents, suggesting it may occupy a distinct region of the structure-activity landscape.

Patent landscape Urotensin II antagonism Therapeutic differentiation

Data Limitation Statement: High-Strength Quantitative Differential Evidence Is Currently Limited

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider, EPA CompTox, PubMed, SciFinder-accessible literature) was conducted for CAS 955253-95-9. As of the search date, no published study has reported direct, quantitative head-to-head comparison data (Ki, IC₅₀, Kd, EC₅₀, or in vivo efficacy) for this specific compound against any defined comparator or baseline. The compound does not appear to have been the subject of a dedicated peer-reviewed research publication, and its biological activity data are not deposited in public databases such as ChEMBL, BindingDB, or PubChem BioAssay. The evidence presented in this guide is therefore derived from: (a) class-level SAR inference from the closely related dimethyl-substituted benzenesulfonamide CA inhibitor series published by Žukauskas et al. (2019) [1]; (b) structural and physicochemical comparison with nearest available analogs; and (c) patent landscape analysis. Users should be aware that procurement decisions based on this compound are made under conditions of incomplete quantitative differentiation evidence. It is strongly recommended that procurement be accompanied by a plan for head-to-head experimental comparison with the most relevant analog (e.g., the des-methyl analog 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide or the des-methoxy analog 4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide) to generate the quantitative selectivity and potency data necessary for definitive scientific selection.

Data gap analysis Evidence quality assessment Procurement risk

Recommended Research Application Scenarios for 4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955253-95-9)


Carbonic Anhydrase Isoform Selectivity Profiling: Mapping the 4-Methoxy-3-Methyl Substitution Space

This compound is best deployed in a panel screen against all 12 catalytically active human carbonic anhydrase isoforms using fluorescent thermal shift assay (FTSA) or stopped-flow enzymatic assay, with head-to-head comparison against the des-methyl analog (4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide), the des-methoxy analog, and the unsubstituted parent (CAS 954655-01-7). The objective is to quantify the contribution of the 3-methyl group and 4-methoxy group to isoform selectivity, building on the SAR framework established by Žukauskas et al. (2019) [1] for dimethyl-substituted analogs. Intrinsic Kd values should be calculated to correct for protonation-linked equilibria, as described in the reference methodology [1]. This application directly addresses the evidence gap identified in Section 3 and generates the quantitative differentiation data needed for future procurement decisions.

Urotensin II Receptor Antagonism Screening with Selectivity Counter-Screen

Given the structural relationship to the pyrrolidine sulfonamide urotensin II antagonists claimed in US7019008B2 [2], this compound should be evaluated in a urotensin II functional antagonism assay (e.g., calcium mobilization in UTR-expressing cells) with parallel counter-screening against the kappa-opioid receptor to assess selectivity. The 4-methoxy-3-methyl substitution pattern may confer differential urotensin II potency or selectivity compared to the exemplifications in US7019008, which achieved >100-fold selectivity over kappa-opioid receptor for lead compounds [2]. This application is appropriate for labs investigating cardiovascular or renal indications linked to the urotensin II system.

Physicochemical and In Vitro ADME Benchmarking Against Des-Methyl and Des-Methoxy Analogs

Procure this compound alongside its two closest analogs (des-methyl and des-methoxy) for a systematic comparison of experimentally determined logP/logD (shake-flask or chromatographic method), aqueous solubility (nephelometry or UV-based), parallel artificial membrane permeability assay (PAMPA), and microsomal/metabolic stability (human or mouse liver microsomes). This head-to-head dataset will quantify the impact of the 3-methyl group and 4-methoxy group on drug-like properties, enabling informed selection of the optimal analog for in vivo studies. The class-level prediction that the 3-methyl group increases lipophilicity by approximately +0.5 log units requires experimental verification under standardized conditions.

Structure-Based Design: Docking and Crystallography to Elucidate the Methylene Linker Conformation

The methylene-bridged linker architecture of this compound is structurally distinct from the directly N-attached pyrrolidinone CA inhibitor series [1]. Co-crystallization or soaking experiments with CA II (the most readily crystallized isoform) would reveal the binding pose of the N-phenylpyrrolidinone tail and the conformational preferences of the methylene linker. This structural information is essential for rational optimization of isoform selectivity and would establish whether the methylene spacer enables interactions with active site rim residues (e.g., Phe131, Asn67, Gln92 in CA II) that are not accessible to directly N-linked analogs. The resulting crystal structure would serve as a template for structure-based design of CA isoform-selective inhibitors.

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.